sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate
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Overview
Description
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is an organic compound with the molecular formula C17H19NaO4. This compound is characterized by the presence of an oxirane ring and an ethynyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Ethynylphenoxy Intermediate: The starting material, 4-ethynylphenol, undergoes a nucleophilic substitution reaction with 6-bromohexanol to form 6-(4-ethynylphenoxy)hexanol.
Oxirane Ring Formation: The intermediate 6-(4-ethynylphenoxy)hexanol is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring.
Carboxylation and Sodium Salt Formation: The resulting oxirane compound is carboxylated using carbon dioxide under basic conditions to form the carboxylate group. Finally, the sodium salt is obtained by neutralizing the carboxylic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate can be compared with other similar compounds, such as:
Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate: Similar structure but with a chlorophenoxy group instead of an ethynylphenoxy group.
Sodium 2-[6-(4-methoxyphenoxy)hexyl]oxirane-2-carboxylate: Contains a methoxyphenoxy group, which affects its reactivity and biological activity.
Properties
CAS No. |
2629231-71-4 |
---|---|
Molecular Formula |
C17H19NaO4 |
Molecular Weight |
310.3 |
Purity |
95 |
Origin of Product |
United States |
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